molecular formula C16H14BrN3O2S B12226428 4-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide

4-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide

Cat. No.: B12226428
M. Wt: 392.3 g/mol
InChI Key: OEJJWNCVIOPXJK-UHFFFAOYSA-N
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Description

4-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, bromination, and subsequent functionalization with the pyrazole and phenyl groups. Common reagents used in these reactions include bromine, carboxylic acids, and pyrazole derivatives. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and may require catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The choice of reagents and solvents would also be optimized to ensure scalability and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group such as an amine or ester .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide
  • 4-bromo-N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, 4-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C16H14BrN3O2S

Molecular Weight

392.3 g/mol

IUPAC Name

4-bromo-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H14BrN3O2S/c17-12-8-15(23-10-12)16(22)18-9-14(21)11-2-4-13(5-3-11)20-7-1-6-19-20/h1-8,10,14,21H,9H2,(H,18,22)

InChI Key

OEJJWNCVIOPXJK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC(=CS3)Br)O

Origin of Product

United States

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